molecular formula C14H13F2NO2S B10975533 3-fluoro-N-[1-(4-fluorophenyl)ethyl]benzenesulfonamide

3-fluoro-N-[1-(4-fluorophenyl)ethyl]benzenesulfonamide

Cat. No.: B10975533
M. Wt: 297.32 g/mol
InChI Key: CRMBQKJVYKYJBI-UHFFFAOYSA-N
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Description

3-FLUORO-N-[1-(4-FLUOROPHENYL)ETHYL]-1-BENZENESULFONAMIDE is an organic compound that belongs to the class of sulfonamides. This compound is characterized by the presence of fluorine atoms attached to both the phenyl and benzene rings, which can significantly influence its chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-FLUORO-N-[1-(4-FLUOROPHENYL)ETHYL]-1-BENZENESULFONAMIDE typically involves the reaction of 4-fluoroacetophenone with benzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The product is then purified using recrystallization or chromatography techniques.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize the formation of by-products and to maximize the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

3-FLUORO-N-[1-(4-FLUOROPHENYL)ETHYL]-1-BENZENESULFONAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction may produce amines or alcohols.

Scientific Research Applications

3-FLUORO-N-[1-(4-FLUOROPHENYL)ETHYL]-1-BENZENESULFONAMIDE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-FLUORO-N-[1-(4-FLUOROPHENYL)ETHYL]-1-BENZENESULFONAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms enhance the compound’s binding affinity and selectivity, leading to more potent biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-FLUORO-N-[1-(4-FLUOROPHENYL)ETHYL]-1-BENZENESULFONAMIDE
  • 3-FLUORO-N-[1-(4-CHLOROPHENYL)ETHYL]-1-BENZENESULFONAMIDE
  • 3-FLUORO-N-[1-(4-METHOXYPHENYL)ETHYL]-1-BENZENESULFONAMIDE

Uniqueness

3-FLUORO-N-[1-(4-FLUOROPHENYL)ETHYL]-1-BENZENESULFONAMIDE is unique due to the presence of fluorine atoms, which can significantly alter its chemical reactivity and biological activity compared to similar compounds. The fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets.

Properties

Molecular Formula

C14H13F2NO2S

Molecular Weight

297.32 g/mol

IUPAC Name

3-fluoro-N-[1-(4-fluorophenyl)ethyl]benzenesulfonamide

InChI

InChI=1S/C14H13F2NO2S/c1-10(11-5-7-12(15)8-6-11)17-20(18,19)14-4-2-3-13(16)9-14/h2-10,17H,1H3

InChI Key

CRMBQKJVYKYJBI-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=C(C=C1)F)NS(=O)(=O)C2=CC=CC(=C2)F

Origin of Product

United States

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